N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(benzylthio)acetamide

Description

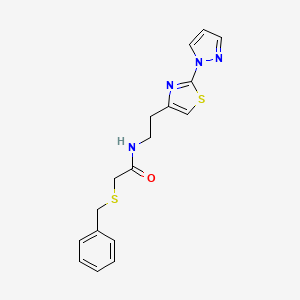

“N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(benzylthio)acetamide” is a hybrid heterocyclic compound featuring a thiazole core substituted with a 1H-pyrazole moiety at the 2-position, connected via an ethyl linker to a benzylthio-acetamide group. The thiazole and pyrazole rings are pharmacologically significant motifs, often associated with antimicrobial, anti-inflammatory, and analgesic activities .

Properties

IUPAC Name |

2-benzylsulfanyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS2/c22-16(13-23-11-14-5-2-1-3-6-14)18-9-7-15-12-24-17(20-15)21-10-4-8-19-21/h1-6,8,10,12H,7,9,11,13H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSOUALRRRTSIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCCC2=CSC(=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(benzylthio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Pyrazole and Thiazole Rings : These heterocyclic moieties are known for their diverse biological activities.

- Ethyl Linker : This connects the pyrazole and thiazole units, potentially influencing the compound's pharmacological properties.

- Benzylthio Group : This functional group may enhance the lipophilicity and biological activity of the compound.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties:

- Mechanism of Action : The compound has been shown to inhibit several key kinases involved in cancer proliferation, including c-Met and VEGFR-2. Molecular docking studies suggest effective binding affinities to these targets, which may lead to reduced tumor cell proliferation .

- Cell Line Studies : In vitro evaluations indicate significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, derivatives with similar structures have demonstrated IC50 values below 20 µM against these cell lines .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated:

- Broad-Spectrum Activity : Preliminary studies reveal that this compound exhibits activity against both gram-positive and gram-negative bacteria. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Ampicillin .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound has demonstrated anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : Research indicates that it can inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

| Structural Feature | Impact on Activity |

|---|---|

| Pyrazole Ring | Enhances anticancer activity |

| Thiazole Ring | Contributes to antimicrobial effects |

| Benzylthio Group | Increases lipophilicity and potency |

Case Studies

Several case studies illustrate the compound's potential:

- Anticancer Efficacy : A study reported that a related pyrazole derivative exhibited significant cytotoxicity in MCF-7 cells with an IC50 of 15 µM. The study highlighted the importance of structural modifications in enhancing efficacy .

- Antimicrobial Testing : Another investigation found that derivatives of thiazole showed MIC values ranging from 50 to 100 µg/mL against various pathogens, indicating that modifications to the thiazole ring can improve antimicrobial potency .

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Physicochemical Properties

The target compound’s benzylthio group likely influences its melting point and solubility. Comparable compounds with benzylthio substituents (e.g., 5h) exhibit melting points of 133–135°C, while chlorinated analogs (e.g., 5j) show higher melting points (138–140°C), suggesting halogenation enhances crystallinity . Thiazole-based acetamides like those in have higher melting points (489–491 K) due to strong intermolecular hydrogen bonds .

Table 2: Physical Properties of Selected Analogs

| Compound ID | Yield (%) | Melting Point (°C) | Key Functional Groups | Reference |

|---|---|---|---|---|

| 5h | 88 | 133–135 | Benzylthio, Thiadiazole | |

| 5j | 82 | 138–140 | 4-Chlorobenzylthio, Thiadiazole | |

| - | 216–218* | Dichlorophenyl, Thiazole |

*Converted from Kelvin (489–491 K).

Pharmacological Potential

While direct data for the target compound are lacking, structural analogs provide insights:

Q & A

Basic: What synthetic routes are available for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(benzylthio)acetamide, and how is its structure confirmed?

Answer:

The compound is typically synthesized via multi-step condensation reactions. For example:

- Step 1: Formation of the thiazole core by reacting 2-aminothiazole derivatives with α-halo ketones or acetonitrile in the presence of catalysts like anhydrous AlCl₃ .

- Step 2: Introduction of the pyrazole moiety through nucleophilic substitution or cyclization reactions .

- Step 3: Functionalization with the benzylthio group via thiol-alkylation or coupling reactions .

Structural confirmation relies on:

- 1H NMR/13C NMR: To identify proton environments and carbon frameworks, particularly distinguishing thiazole (δ 6.8–7.5 ppm) and pyrazole (δ 7.5–8.5 ppm) signals .

- IR Spectroscopy: Confirmation of amide C=O stretches (~1650–1700 cm⁻¹) and thioether C-S bonds (~650–700 cm⁻¹) .

- LC-MS: Validates molecular weight and purity (>95%) .

Basic: How can computational methods predict the biological activity of this compound?

Answer:

- PASS (Prediction of Activity Spectra for Substances): Estimates potential biological targets (e.g., kinase inhibition, antimicrobial activity) based on structural descriptors .

- Molecular Docking: Software like AutoDock or Schrödinger evaluates binding affinities to enzymes (e.g., cyclooxygenase-2) by aligning the compound’s pyrazole-thiazole core into active sites .

- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Advanced: How should researchers address contradictions between computational predictions and experimental bioactivity data?

Answer:

- Cross-Validation: Re-run docking studies with alternative protein conformations (e.g., from molecular dynamics simulations) to account for flexibility .

- Experimental Assays: Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability tests) to confirm activity. For example, discrepancies in predicted vs. observed IC₅₀ values may arise from off-target effects .

- Data Normalization: Control for batch variability in biological replicates (e.g., using Z-score normalization) .

Advanced: What strategies optimize synthetic yield for this compound?

Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalyst Screening: Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) improve coupling efficiency in thioether formation .

- Design of Experiments (DoE): Statistical models (e.g., Taguchi methods) identify critical parameters (temperature, pH) to maximize yield .

Advanced: How are molecular docking studies designed for this compound against therapeutic targets?

Answer:

- Target Selection: Prioritize enzymes with conserved binding pockets for pyrazole-thiazole motifs (e.g., EGFR kinase, PARP) .

- Protocol:

- Prepare the protein (PDB ID: e.g., 1M17) by removing water and adding charges.

- Generate ligand conformers using OMEGA or RDKit.

- Dock with Glide (SP/XP mode) and validate poses via MM-GBSA scoring .

- Validation: Compare docking scores with known inhibitors (e.g., Erlotinib for EGFR) and confirm via SPR (surface plasmon resonance) binding assays .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

- Core Modifications:

- Functional Group Additions: Introduce electron-withdrawing groups (e.g., -NO₂) to the thiazole ring to modulate electronic effects .

- Bioisosteres: Replace acetamide with sulfonamide or urea to enhance hydrogen-bonding .

Advanced: How is the compound’s stability assessed under physiological conditions?

Answer:

- Thermal Stability: TGA/DSC analysis determines decomposition temperatures (>200°C indicates suitability for storage) .

- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC over 48 hours .

- Oxidative Stability: Expose to H₂O₂ (3%) and quantify intact compound using LC-MS .

Advanced: What in vitro assays are recommended for evaluating biological activity?

Answer:

- Antimicrobial: Broth microdilution (CLSI guidelines) against S. aureus and E. coli .

- Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .

- Enzymatic Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.